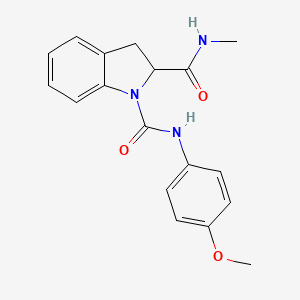

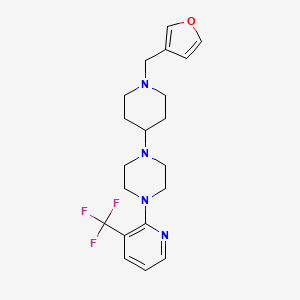

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the condensation of different starting materials. In the first paper, 1-isocyanato-2-(trifluoromethoxy)benzene is condensed with 4-morpholino-1H-indazol-3-amine, which is prepared from 2,6-difluorobenzonitrile through amination with morpholine and cyclization with hydrazine hydrate . The second paper describes the synthesis of a compound by condensing 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, also prepared from 2,6-difluorobenzonitrile through similar steps . These methods could potentially be adapted for the synthesis of "N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structures of the synthesized compounds are determined and reported in the papers. The first compound crystallizes in the monoclinic system, space group P21/n, with specific cell parameters . The second compound's crystal structure is also determined, although the specific details are not provided in the abstract . These analyses are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds are typical of medicinal chemistry, including amination, cyclization, and condensation reactions. These reactions are used to build the indazole core and attach various functional groups that contribute to the biological activity of the compounds. The specific reactions for "N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide" would likely be similar, with adjustments made for the different substituents and core structure.

Physical and Chemical Properties Analysis

While the abstracts do not provide detailed physical and chemical properties of the compounds, such properties are typically characterized by melting points, solubility, stability, and spectroscopic data (NMR, IR, MS). The biological activity of the compounds is highlighted, with both exhibiting significant inhibitory activity against cancer cell lines . These properties are essential for the development of a compound as a potential drug candidate, as they affect its pharmacokinetics and pharmacodynamics.

Wirkmechanismus

Target of Action

Indole derivatives have been found to bind with high affinity to multiple receptors . .

Biochemical Pathways

Indole derivatives are known to affect a wide range of pathways due to their diverse biological activities .

Pharmacokinetics

In silico analysis of similar compounds has been used to determine some physicochemical, lipophilicity, water solubility, pharmacokinetics, drug-likeness, and medicinal properties .

Result of Action

Given the wide range of biological activities of indole derivatives, it’s likely that the effects would be diverse .

Eigenschaften

IUPAC Name |

1-N-(4-methoxyphenyl)-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-19-17(22)16-11-12-5-3-4-6-15(12)21(16)18(23)20-13-7-9-14(24-2)10-8-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGNZTAPYWYHAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenyl)-N2-methylindoline-1,2-dicarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![cyclobutyl(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2517691.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2517694.png)

![1-[(4-{2-[(E)-(2,5-dimethoxyphenyl)methylidene]hydrazino}-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2517695.png)

![7-[(2,4-Dichlorophenyl)methyl]-3-methyl-8-(4-pentylpiperazinyl)-1,3,7-trihydro purine-2,6-dione](/img/structure/B2517700.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)